molecular formula C16H20N2O2 B5713676 N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide

N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide

Cat. No.: B5713676
M. Wt: 272.34 g/mol
InChI Key: DPMDYPQZJSAOLV-UHFFFAOYSA-N
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Description

N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide group attached to a cyclohexylidene moiety, which is further linked to a methylamino and oxoethyl group. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide typically involves the reaction of benzoyl chloride with cyclohexylidene methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzoic acid, while reduction could produce N-[1-cyclohexylidene-2-(methylamino)-2-hydroxyethyl]benzamide.

Scientific Research Applications

N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide
  • N-[1-cyclohexylidene-2-(ethylamino)-2-oxoethyl]benzamide

Uniqueness

N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable subject of study.

Properties

IUPAC Name

N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-17-16(20)14(12-8-4-2-5-9-12)18-15(19)13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMDYPQZJSAOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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